Methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate is a chemical compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazine functional group. This compound features a methyl ester linked to a hydrazone moiety, making it of interest in various chemical and pharmaceutical applications.
The compound can be synthesized through specific chemical reactions involving hydrazine derivatives and other organic reagents. Its structure has been elucidated through various analytical techniques, including crystallography.
Methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate is classified as:
The synthesis of methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate typically involves several steps:
The synthesis often requires careful control of temperature and reaction time, as well as purification steps such as recrystallization or chromatography to isolate the desired compound in high purity.
The molecular formula for methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate is . The compound features:
The structural data can be represented using various notations:
CC(=O)C(=N/Nc1ccc(F)cc1)C(C)C(=O)O
InChI=1S/C12H12F3N3O3/c1-7(14)9(12(16)17)10-15-13/h1,10H,8H2,2H3,(H,16,17)/b15-10+
Methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate can participate in several chemical reactions:
These reactions may require specific conditions such as temperature control, pH adjustment, and the presence of catalysts or solvents to achieve optimal yields.
The mechanism of action for methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate involves:
Quantitative data on its biological activity would require experimental studies typically involving cell lines or animal models.
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed for characterizing this compound and confirming its purity.
Methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate has potential applications in:
This compound's diverse applications highlight its significance in both academic research and industrial settings, warranting further investigation into its properties and potential uses.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: